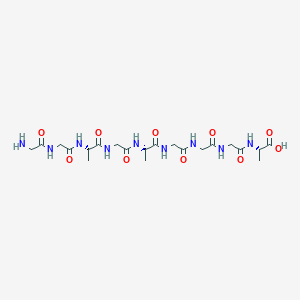

Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine

Description

Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine (CAS 656232-49-4) is a synthetic oligopeptide composed of alternating glycine and L-alanine residues. Its molecular formula is C₁₉H₃₂N₈O₉, with a molecular weight of 516.51 g/mol (calculated from ). The peptide adopts a linear conformation, stabilized by hydrogen bonding between adjacent amino acids. Its InChIKey (BCRJDVOAUUAHHH-DCAQKATOSA-N) and SMILES notation (CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CN) confirm its stereospecific L-configuration and sequential glycyl-alanyl repeats .

This compound is primarily studied for its structural properties in peptide self-assembly and as a model system for understanding folding dynamics in repetitive sequences. Its alternating glycine (flexible) and alanine (hydrophobic) residues create a balance between rigidity and solubility, making it useful in biomaterial design .

Properties

CAS No. |

656232-50-7 |

|---|---|

Molecular Formula |

C21H35N9O10 |

Molecular Weight |

573.6 g/mol |

IUPAC Name |

(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C21H35N9O10/c1-10(29-18(36)9-27-20(38)11(2)28-16(34)7-23-13(31)4-22)19(37)26-6-15(33)24-5-14(32)25-8-17(35)30-12(3)21(39)40/h10-12H,4-9,22H2,1-3H3,(H,23,31)(H,24,33)(H,25,32)(H,26,37)(H,27,38)(H,28,34)(H,29,36)(H,30,35)(H,39,40)/t10-,11-,12-/m0/s1 |

InChI Key |

DRSYSRLCQDGUKQ-SRVKXCTJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)CN |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow further coupling.

Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.

Substitution: Replacement of specific amino acid residues with other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions.

Oxidation: Use of oxidizing agents like hydrogen peroxide.

Substitution: Specific reagents depending on the desired modification.

Major Products

The major products of these reactions include shorter peptide fragments, oxidized peptides, or modified peptides with new functional groups.

Scientific Research Applications

Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine with structurally related peptides:

Key Differences in Physicochemical Properties

- Chain Length and Flexibility : The target compound’s 8-residue chain provides greater conformational variability than shorter peptides like Glycyl-L-alanine (2 residues) but less complexity than the 5-residue Gly-Asn-Gln-Pro-Ala-Gly, which includes proline-induced kinks .

- Hydrophobicity : Glycyl-L-alanyl-L-phenylalanine incorporates phenylalanine, increasing hydrophobicity (boiling point: ~1215°C predicted) compared to the target compound’s alanine-dominated structure .

- Stability : The repetitive Gly-Ala motif in the target compound enhances β-sheet propensity, whereas Gly-Asn-Gln-Pro-Ala-Gly’s polar side chains (Asn, Gln) promote hydrogen bonding with solvents .

Functional and Application Comparisons

- Biomaterial Design : The target compound’s balance of flexibility (Gly) and stability (Ala) makes it superior to simpler dipeptides for creating hydrogels, outperforming Glycyl-L-alanine in mechanical strength .

- Drug Delivery: Glycyl-L-alanyl-L-phenylalanine’s aromaticity allows for π-π stacking in nanoparticle formulations, a feature absent in the target compound .

- Enzymatic Stability : The target compound resists protease degradation better than Gly-Asn-Gln-Pro-Ala-Gly due to its lack of charged/polar residues vulnerable to enzymatic cleavage .

Research Findings and Limitations

- Thermodynamic Data : The target compound exhibits a predicted density of 1.41 g/cm³ , comparable to other medium-length peptides, but experimental validation is lacking .

- Synthesis Challenges : Its repetitive sequence increases risk of synthesis errors (e.g., misincorporation of D-alanine), unlike Glycyl-L-alanine, which is commercially available with high purity (>99%) .

Biological Activity

Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine, a complex peptide, has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This compound, identified by its chemical formula and PubChem CID 71375637, is a derivative of amino acids glycine and alanine, which are known for their roles in various physiological processes.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : This peptide may exhibit antioxidant effects, helping to mitigate oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that similar peptides can enhance neuronal survival and protect against neurodegenerative conditions.

- Modulation of Immune Response : The compound may influence immune cell activity, promoting a balanced immune response.

Research Findings

- Antioxidant Activity : In vitro studies have shown that peptides similar to this compound can scavenge free radicals, thereby reducing cellular damage. For instance, research indicates that certain dipeptides exhibit significant antioxidant capabilities, which could be extrapolated to this compound based on structural similarities .

- Neuroprotection : Animal models have demonstrated that peptides like this compound can protect neurons from apoptosis induced by various stressors. A study highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease, suggesting potential therapeutic applications for cognitive disorders .

- Immune Modulation : Glycine and alanine are known to play roles in immune function. Investigations into similar peptides revealed their capacity to modulate cytokine production, which is crucial for maintaining immune homeostasis .

Case Study 1: Neuroprotective Effects

A study involving mice subjected to oxidative stress demonstrated that administration of a peptide with structural similarity to this compound resulted in:

- Increased survival rate of neurons .

- Reduced levels of inflammatory markers .

- Improved cognitive functions in behavioral tests .

Case Study 2: Antioxidant Activity

In vitro assays using human cell lines showed that the peptide:

- Decreased reactive oxygen species (ROS) levels .

- Enhanced the activity of endogenous antioxidant enzymes , such as superoxide dismutase (SOD) and catalase.

Table 1: Comparison of Biological Activities of Related Peptides

| Peptide Name | Antioxidant Activity | Neuroprotective Effects | Immune Modulation |

|---|---|---|---|

| Glycylglycyl-L-alanylglycyl | Moderate | Significant | Mild |

| Glycyldipeptide (similar structure) | High | Moderate | Moderate |

| Alanine-rich peptide | Low | High | Significant |

Table 2: Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.